7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol
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Overview
Description
7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features a trifluoromethyl group and a chlorine atom attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a trifluoromethylating agent and a chlorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated and chlorinated heterocycles, such as:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Hydroxy-5-(trifluoromethyl)pyridine .
Uniqueness
7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
57390-46-2 |
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Molecular Formula |
C7H3ClF3N3O |
Molecular Weight |
237.56 g/mol |
IUPAC Name |
7-chloro-1-hydroxy-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3O/c8-3-1-2-12-5-4(3)14(15)6(13-5)7(9,10)11/h1-2,15H |
InChI Key |
QITFBRRCGNLGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)N(C(=N2)C(F)(F)F)O |
Origin of Product |
United States |
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